N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide

Description

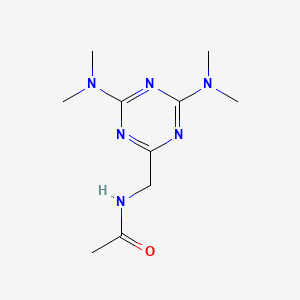

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions and an acetamide-functionalized methyl group at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and synthetic chemistry. Its synthesis typically involves nucleophilic substitution reactions on triazine precursors, followed by functionalization with acetamide groups. Analytical techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR are employed to confirm its structure, with spectral features highlighting key functional groups like the acetamide carbonyl (C=O) and dimethylamino N–H stretches .

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6O/c1-7(17)11-6-8-12-9(15(2)3)14-10(13-8)16(4)5/h6H2,1-5H3,(H,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTYDCFWMVHLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with acetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

Condensation Reactions: The acetamide moiety can engage in condensation reactions with other compounds to form new heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and catalysts like DCC and DMF. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce complex heterocyclic compounds with potential biological activity .

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with anticancer, antiviral, and antibacterial properties.

Agrochemicals: It is explored for use in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, while the acetamide moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazine Derivatives

- Trichloromethyl substituents () increase steric bulk and electronegativity, likely altering reactivity in nucleophilic substitutions. Sulfonylurea groups () enable pesticidal activity, a property absent in the acetamide/dimethylamino-functionalized target compound.

Spectroscopic and Crystallographic Differences

Table 2: FT-IR Spectral Features of Selected Compounds

- Key Observations: The styryl group in Compound B introduces a distinct C=C stretch at 1659 cm⁻¹ and trans C-H out-of-plane bending at 979 cm⁻¹, absent in the target compound . Trichloromethyl groups () exhibit strong C-Cl stretches, which are irrelevant to the dimethylamino-acetamide system.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, characterized by a triazine ring and dimethylamino groups, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : Approximately 343.435 g/mol

- Structure : The compound features a triazine ring substituted with dimethylamino groups and an acetamide moiety, which enhances its reactivity and biological activity.

Notable Features

| Feature | Description |

|---|---|

| Triazine Ring | Provides a platform for binding with biological targets. |

| Dimethylamino Groups | Enhance solubility and biological interaction. |

| Acetamide Moiety | Imparts additional pharmacological properties. |

The biological activity of this compound is attributed to its ability to bind effectively to specific enzymes and receptors. This interaction can modulate enzymatic pathways, leading to either inhibition or activation of various biological processes. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, positioning this compound as a candidate for further investigation in drug development.

Pharmacological Effects

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities related to neurodegenerative diseases.

- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects by reducing oxidative stress and neuroinflammation, suggesting that this compound may also exhibit such properties .

- Antioxidant Activity : The ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Neuroprotective Effects

A study on benzimidazole-containing acetamide derivatives highlighted the importance of structural modifications in enhancing neuroprotective efficacy. While not directly studying this compound, the findings suggest that similar structural motifs could lead to significant neuroprotective outcomes through the attenuation of oxidative stress and inflammation .

Enzyme Interaction Studies

Research focused on compounds with triazine structures indicates their potential as inhibitors for various enzymes involved in cancer progression and neurodegeneration. The unique binding affinity of this compound could be explored for its therapeutic implications in treating such diseases .

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine.

- Subsequent reaction with 3-(dimethylamino)benzoyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. Advanced purification techniques such as chromatography are commonly used.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the triazine core. Key steps include:

- Triazine ring formation : Use cyanuric chloride or analogous precursors under controlled temperatures (0–5°C) in anhydrous solvents like THF or DCM .

- Dimethylamino substitution : React with dimethylamine in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Acetamide functionalization : Couple the triazine intermediate with bromoacetamide via nucleophilic substitution in DMF at 80°C for 6–8 hours .

- Optimization : Employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratios, catalyst loadings) and analyze yield/purity via HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on the triazine ring and acetamide linkage. For example, dimethylamino protons appear as singlets at δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₉N₇O) and detects fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>98%) and monitors byproducts from incomplete substitutions .

Q. How can researchers design experiments to assess the compound’s biological activity and target specificity?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Compare IC₅₀ values with structurally similar triazine derivatives to identify selectivity trends .

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s dimethylamino groups and active-site residues of target proteins .

- Cellular uptake studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and redox reactions?

- Methodological Answer :

- Substitution reactions : The electron-rich triazine ring undergoes nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .

- Redox behavior : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), attributed to the dimethylamino groups. Correlate with computational HOMO-LUMO gaps .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell lines) .

- Dose-response normalization : Re-express activity data as % inhibition relative to positive controls to minimize inter-laboratory variability .

- Structural analogs : Compare bioactivity of derivatives (e.g., N-(triazinyl-methyl)acetamides) to isolate the impact of dimethylamino vs. other substituents .

Q. What computational strategies enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer :

- Quantum chemical modeling : Use Gaussian or ORCA to calculate logP (lipophilicity), pKa (acid-base behavior), and solubility parameters. Validate with experimental shake-flask assays .

- Machine learning (ML) : Train models on datasets of triazine derivatives (e.g., ChEMBL) to predict ADMET properties .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

Q. What strategies enable the incorporation of this compound into polymeric or nanocarrier systems for drug delivery?

- Methodological Answer :

- Copolymer synthesis : Functionalize the acetamide group with methacrylate monomers for radical polymerization. Characterize drug-loading efficiency via UV-Vis .

- Nanoparticle formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles. Optimize size (100–200 nm) and zeta potential (-20 to -30 mV) via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.